Ethyl 3-oxooctanoate

Descripción general

Descripción

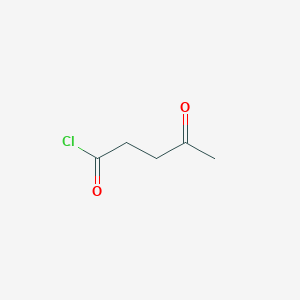

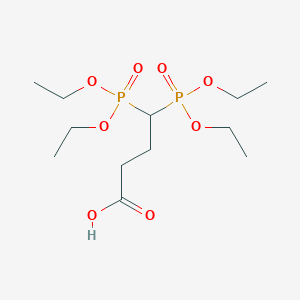

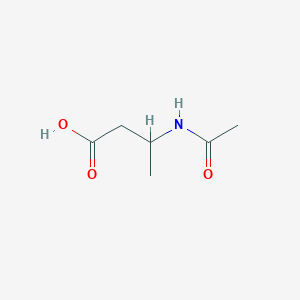

Ethyl 3-oxooctanoate is a chemical compound with the molecular formula C10H18O3 . It has an average mass of 186.248 Da and a monoisotopic mass of 186.125595 Da .

Synthesis Analysis

The synthesis of an ester like Ethyl 3-oxooctanoate can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

Ethyl 3-oxooctanoate has a molecular structure represented by the formula C10H18O3 . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .Physical And Chemical Properties Analysis

Ethyl 3-oxooctanoate has a density of 1.0±0.1 g/cm3, a boiling point of 232.6±8.0 °C at 760 mmHg, and a flash point of 92.3±18.5 °C . It also has a molar refractivity of 50.2±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 194.2±3.0 cm3 .Aplicaciones Científicas De Investigación

Enzyme Design and Protein Engineering

Ethyl 3-oxooctanoate plays a crucial role in enzyme design and protein engineering. For instance, it is used in the synthesis of (3S,5R)-ethyl 3-amino-5-methyloctanoate, a key intermediate in the synthesis of imagabalin, a candidate for treating generalized anxiety disorder. Research has focused on optimizing the selectivity and activity of Vibrio fluvialis aminotransferase (Vfat) for this synthesis, achieving a 60-fold increase in reaction velocity through protein engineering (Midelfort et al., 2013). Additionally, computational protocols using molecular dynamics, docking, and MM-GBSA scoring predict the catalytic activity of enzyme variants in the conversion of ethyl 3-oxooctanoate derivatives (Sirin et al., 2014).

Synthesis of Flavor and Fragrance Compounds

Ethyl 3-oxooctanoate is integral in synthesizing compounds like whisky lactone, a significant flavor and fragrance compound. This process involves the free radical addition reaction of valeraldehyde and crotonic acid, followed by intramolecular dehydration (Zhang Junsong, 2012).

Catalysis and Chemical Synthesis

The compound is used in catalysis and chemical synthesis. For example, its derivatives are synthesized through the cross Claisen reaction, a new method for converting N-acyl oxazolidinones to β-keto esters (Magano et al., 2008). It is also a precursor for various trifluoromethyl heterocycles (Honey et al., 2012).

Material Science and Polymer Chemistry

In material science and polymer chemistry, ethyl 3-oxooctanoate derivatives are used to modify polymer properties. For instance, they are used in poly(2-oxazoline)s for biomedical applications, with side chain modification via multicomponent reactions to control polymer properties (Sehlinger et al., 2015). Also, in polymerization processes, ethyl-3-(acryloyloxy)methyloxetane (EAO), derived from ethyl 3-oxooctanoate, is used in atom transfer radical polymerization (Singha et al., 2005).

Propiedades

IUPAC Name |

ethyl 3-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRJFGCEOYRREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404664 | |

| Record name | Ethyl 3-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-oxooctanoate | |

CAS RN |

10488-95-6 | |

| Record name | Ethyl 3-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)